

# Technical Guide: Reactivity Profile of 4-Chloro-2-methoxy-5-nitropyrimidine

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## Compound of Interest

Compound Name: *4-Chloro-2-methoxy-5-nitropyrimidine*

CAS No.: *1375065-27-2*

Cat. No.: *B1459530*

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## Executive Summary

**4-Chloro-2-methoxy-5-nitropyrimidine** is an electron-deficient heterocyclic building block primarily used to synthesize fused pyrimidine systems (purines, pteridines) and kinase inhibitors (e.g., EGFR, ALK antagonists). Its reactivity is defined by the interplay between the strongly electron-withdrawing nitro group at C5 and the leaving group (chloride) at C4. This specific arrangement creates a "choke point" for regioselective Nucleophilic Aromatic Substitution (

), allowing researchers to sequentially functionalize the ring with high precision.

## Electronic Architecture & Regioselectivity

To manipulate this molecule effectively, one must understand its electronic bias. The pyrimidine ring is already

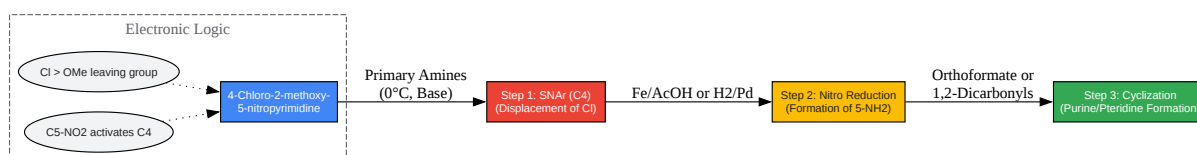
-deficient; the addition of a nitro group at C5 exacerbates this deficiency, lowering the energy of the LUMO and making the ring highly electrophilic.

## The Regioselectivity Rule: C4 > C2

While both C2 and C4 positions bear potential leaving groups (methoxy and chloro, respectively), C4 is the exclusive site of nucleophilic attack under standard conditions.

- Ortho-Nitro Effect: The nitro group at C5 is ortho to the C4-chloride. Through inductive ( ) and mesomeric ( ) effects, it dramatically stabilizes the Meisenheimer intermediate formed upon nucleophilic attack at C4.
- Leaving Group Ability: Chloride is a superior leaving group compared to methoxide ( ) of HCl vs. MeOH ).
- Trapping the Nucleophile: The C2-methoxy group acts as a "dummy" ligand during the initial step; it is electron-donating by resonance ( ), which slightly deactivates C2 relative to C4, further directing the incoming nucleophile to C4.

## Visualizing the Reactivity Flow



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Figure 1: The sequential functionalization pathway. The C4-position acts as the primary entry point, followed by nitro-reduction to enable ring fusion.

## Primary Reactivity: Nucleophilic Aromatic Substitution ( ) [1][2][3]

The most common error in handling this reagent is "over-cooking" the reaction, leading to bis-substitution (displacing the methoxy group) or hydrolysis.

## Reactivity with Amines (C-N Bond Formation)

This is the standard entry route for kinase inhibitor synthesis.

- Nucleophiles: Primary and secondary amines (anilines, piperazines, pyrrolidines).
- Conditions: Polar aprotic solvent (THF, DMF, or DMAc) with a non-nucleophilic base (DIPEA or ).
- Temperature: to RT. Heating is rarely required and promotes side reactions.
- Outcome: Quantitative formation of 4-amino-2-methoxy-5-nitropyrimidine.

## Reactivity with Oxygen/Sulfur (C-O / C-S Bond Formation)

- Alkoxides: Reaction must be controlled carefully ( or lower) to prevent exchange of the C2-methoxy group (trans-etherification).
- Thiols: NaSMe or thiophenols readily displace the chloride.

## Secondary Reactivity: Nitro Group Manipulation [4] [5]

Once the C4 substituent is installed, the C5-nitro group serves as a "masked" amine.

## Reduction Protocols

- Iron/Acetic Acid (Fe/AcOH): The gold standard for this scaffold. It is mild, cheap, and avoids hydrogenolysis of the C4-substituent (especially if the C4-amine carries sensitive groups like halides).
- Hydrogenation (   
  
 , Pd/C): Effective but risks dehalogenation if the C4-substituent contains Chlorine, Bromine, or Iodine.
- Stannous Chloride (   
  
 ): Useful for small-scale, highly functionalized analogs where acidic conditions (Fe/AcOH) might degrade other motifs.

## Cyclization to Purines

The resulting 4,5-diamino-2-methoxypyrimidine is an immediate precursor to 2-methoxyadenine derivatives.

- Reagent: Triethyl orthoformate (HC(OEt)<sub>3</sub>) + cat. acid.[\[1\]](#)
- Mechanism: Formation of the imidate intermediate followed by ring closure.

## Experimental Protocols

### Protocol A: Regioselective with Aniline Derivatives

Use Case: Synthesis of EGFR inhibitor cores.

- Preparation: Dissolve **4-chloro-2-methoxy-5-nitropyrimidine** (1.0 eq) in anhydrous THF (0.2 M concentration).
- Addition: Cool to   
  
 . Add DIPEA (1.2 eq) followed by the aniline nucleophile (1.05 eq) dropwise.

- Reaction: Stir at

for 30 minutes, then allow to warm to RT. Monitor by TLC/LCMS (Disappearance of starting material, formation of yellow/orange product).

- Workup: Pour into water. If the product precipitates, filter and wash with cold water/hexanes. If soluble, extract with EtOAc, wash with brine, dry over

.

- Yield Expectation: 85–95%.

## Protocol B: Nitro Reduction (Fe/AcOH Method)

Use Case: Preparing the ring for cyclization.

- Preparation: Suspend the 4-amino-2-methoxy-5-nitropyrimidine intermediate (1.0 eq) in EtOH/Water (3:1 ratio) or glacial Acetic Acid.

- Activation: Add Iron powder (5.0 eq) and

(cat. 0.5 eq) if using EtOH/Water.

- Reaction: Heat to

with vigorous stirring for 1–2 hours. The yellow nitro compound will turn into a colorless or pale fluorescent amine.

- Workup: Filter hot through Celite to remove iron sludge. Wash the pad with MeOH.

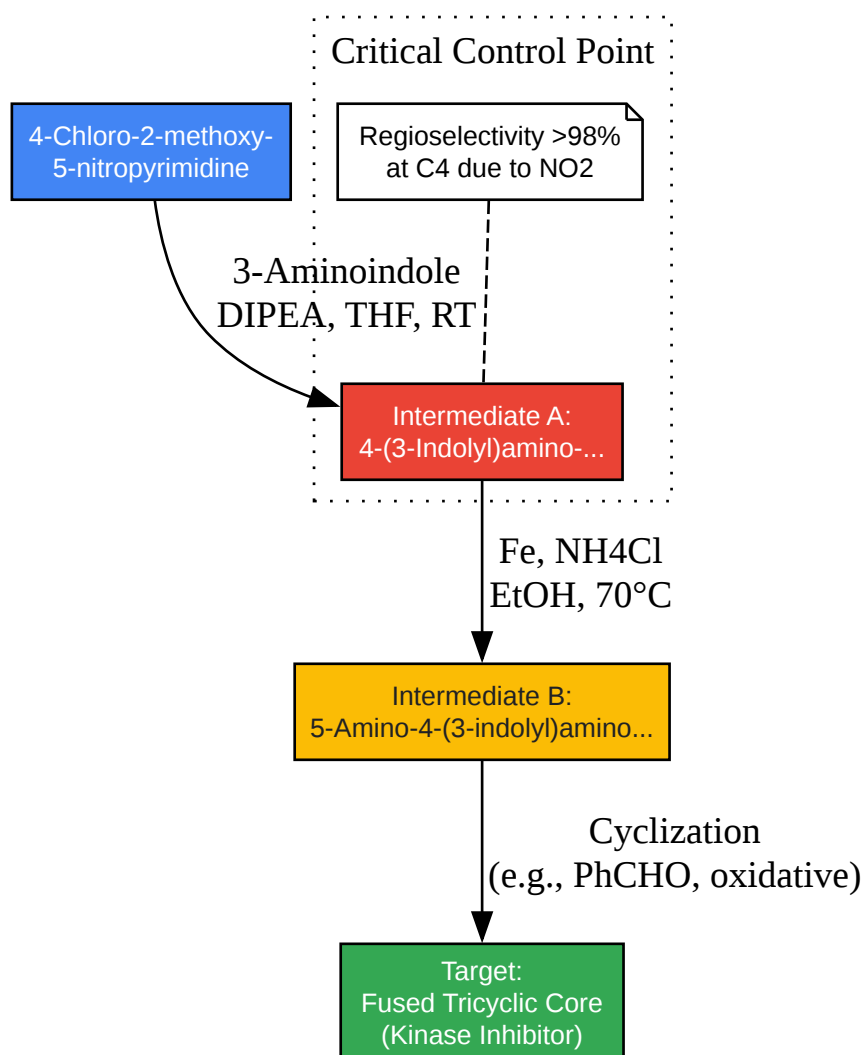
Concentrate the filtrate. Neutralize with

and extract with EtOAc.

## Case Study: Kinase Inhibitor Synthesis

This scaffold is structurally homologous to the core of Osimertinib and Rociletinib analogs, where the pyrimidine C4 binds to the kinase hinge region and C2 faces the solvent front.

## Pathway Diagram: From Scaffold to Drug Core



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Figure 2: Synthetic route for a hypothetical tricyclic kinase inhibitor using the scaffold.

## Safety & Handling

- Energetic Profile: While not explosive, 5-nitropyrimidines are energetic. Do not heat the neat solid above .
- Sensitizer: Halopyrimidines are potent skin sensitizers. Double-glove and work in a fume hood.

- Storage: Store at

under inert gas. Moisture can slowly hydrolyze the C4-Cl to a hydroxyl group (tautomerizing to the pyrimidone), rendering it inactive for

.

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